2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15019711
Molecular Formula: C24H26ClN3O3
Molecular Weight: 439.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26ClN3O3 |
|---|---|
| Molecular Weight | 439.9 g/mol |
| IUPAC Name | 2-[1-(2-chlorobenzoyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C24H26ClN3O3/c1-15-7-6-8-16(13-15)26-22(29)14-21-23(30)27-19-11-4-5-12-20(19)28(21)24(31)17-9-2-3-10-18(17)25/h2-3,6-10,13,19-21H,4-5,11-12,14H2,1H3,(H,26,29)(H,27,30) |
| Standard InChI Key | ADMBSTHGQDPLIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CC2C(=O)NC3CCCCC3N2C(=O)C4=CC=CC=C4Cl |
Introduction
2-{1-[(2-chlorophenyl)carbonyl]-3-oxodecahydroquinoxalin-2-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a decahydroquinoxaline core substituted with a 2-chlorobenzoyl group and an N-(3-methylphenyl)acetamide moiety. This compound is part of a class known for its pharmacological activities, particularly in drug development.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions. These may include carbonylation reactions, amidation, and other transformations typical of amides and carbonyl compounds. The synthesis requires controlled conditions, such as temperature and atmosphere, to prevent unwanted side reactions. Techniques like chromatography are used for purification.
Synthesis Steps:
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Starting Materials: Typically involve readily available chemicals.
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Reaction Conditions: Controlled temperature and inert atmosphere.
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Purification Methods: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Potential Applications in Medicinal Chemistry
This compound's unique structure suggests potential applications in drug development, particularly due to its ability to interact with biological targets. Interaction studies are crucial for understanding how this compound interacts with proteins or enzymes.
Potential Biological Activities:
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Pharmacological Activities: Potential for various biological effects due to its complex structure.
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Drug Development: Of interest for designing new therapeutic agents.
Comparison with Similar Compounds
Similar compounds, such as quinoxaline derivatives and acetamides, share structural features but vary in their substituents and biological activities. The presence of a chlorophenyl group in this compound may enhance its biological activity compared to more common derivatives.
| Compound Type | Structure Features | Unique Aspects |
|---|---|---|
| Quinoxaline Derivatives | Quinoxaline core | Varying substituents affecting activity |
| Acetamides | Amide functional group | Varying aryl groups influencing properties |
| Chlorophenol Derivatives | Presence of chlorophenol moiety | Potential for enhanced biological activity |
Future Research Directions
Further research should focus on quantitative structure-activity relationship (QSAR) studies to understand how structural variations affect biological activity. Experimental studies are needed to provide insights into its properties and potential applications.
Future Research Needs:
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QSAR Studies: To predict and enhance biological efficacy.
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Experimental Studies: To validate theoretical predictions and explore biological interactions.
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